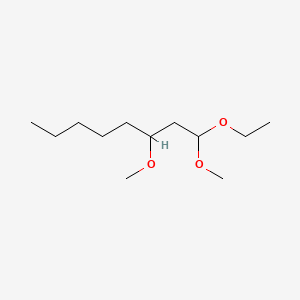
1-Ethoxy-1,3-dimethoxyoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,3-dimethoxyoctane is an organic compound with the molecular formula C12H26O3 It is a member of the ether family, characterized by the presence of an ethoxy group and two methoxy groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dimethoxyoctane can be synthesized through a multi-step process involving the reaction of octanol with ethyl iodide in the presence of a base to form 1-ethoxyoctane. This intermediate is then reacted with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include distillation steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1,3-dimethoxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
1-Ethoxy-1,3-dimethoxyoctane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethoxy-1,3-dimethoxyoctane involves its interaction with molecular targets through its ether groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
- 1-Methoxy-1,3-dimethoxyoctane
- 1-Ethoxy-1,3-dimethoxyhexane
- 1-Ethoxy-1,3-dimethoxydecane
Comparison: 1-Ethoxy-1,3-dimethoxyoctane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
94088-07-0 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-ethoxy-1,3-dimethoxyoctane |
InChI |
InChI=1S/C12H26O3/c1-5-7-8-9-11(13-3)10-12(14-4)15-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
RRIRPAZDEZXYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(OC)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


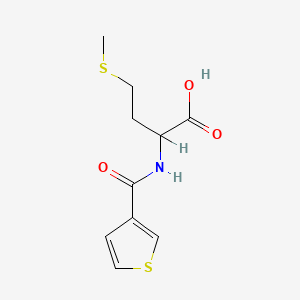
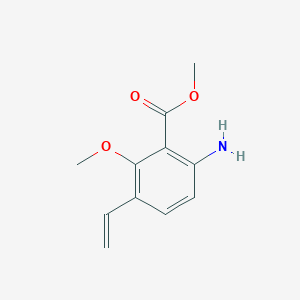


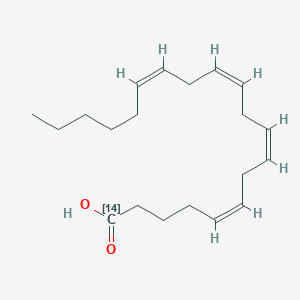
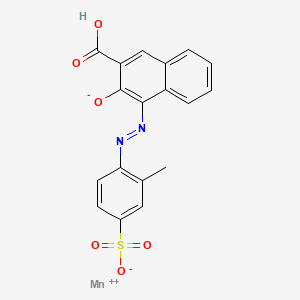
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
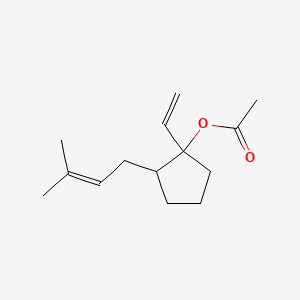
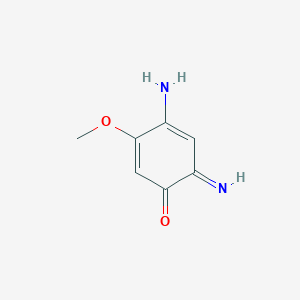
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
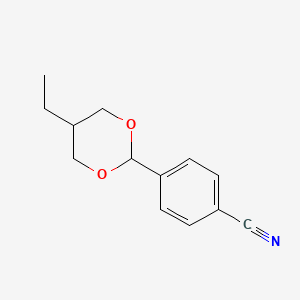
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
